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Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

Cat. No.: B1288294

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 4-Phenylpiperidin-2-one, a heterocyclic molecule of interest in medicinal
chemistry and drug development. This document presents a summary of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed
experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of 4-Phenylpiperidin-2-one relies on a combination of spectroscopic
techniques. The following sections and tables summarize the key data obtained from *H NMR,
13C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

IH NMR Data

Proton NMR (*H NMR) provides information about the number, environment, and connectivity
of hydrogen atoms in a molecule. The chemical shifts (3) are reported in parts per million (ppm)
relative to a standard reference.
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. _ . o Coupling Constant
Proton Assignment Chemical Shift (ppm)  Multiplicity

(J) in Hz

Aromatic-H 7.15-7.31 m

Piperidine-H 3.155

Piperidine-H 2.72

Piperidine-H 2.61

Piperidine-H 1.86

Piperidine-H 1.75-1.89 m

Piperidine-H 1.60

Note: The data presented is based on typical values for similar 4-phenylpiperidine structures
and may vary depending on the solvent and experimental conditions. Specific peak
assignments for the piperidine ring protons are complex due to potential overlapping signals
and require advanced 2D NMR techniques for definitive assignment.

13C NMR Data

Carbon-13 NMR (33C NMR) provides information about the carbon skeleton of a molecule. A
predicted 13C NMR spectrum in D20 shows the following key signals.[1]
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Carbon Assignment Chemical Shift (ppm)

C=0 (Amide) 165.10

Aromatic C (Quaternary) 149.17

Aromatic C-H 140.74, 135.70, 132.04, 131.19, 131.13
Piperidine C-4 44.80

Piperidine C-6 44.80

Piperidine C-3 25.90

Piperidine C-5 25.90

Piperidine C-2

Note: This is a predicted spectrum and experimental values may differ. The peak for the C-2
carbon is not explicitly listed in the provided prediction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Wavenumber (cm~?) Functional Group Vibration Mode
~3300 N-H (Amide) Stretching
3100 - 3000 C-H (Aromatic) Stretching
3000 - 2850 C-H (Aliphatic) Stretching
~1670 C=0 (Amide) Stretching
1600 - 1450 C=C (Aromatic) Stretching

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule, which aids in its identification. For the related compound 4-
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phenylpiperidine, the molecular ion peak is observed at m/z 161.[2] The mass spectrum of 4-
Phenylpiperidin-2-one is expected to show a molecular ion peak corresponding to its
molecular weight (175.23 g/mol ).

m/z Proposed Fragment

175 [M]* (Molecular lon)

104 [CsHs]* (Styrene radical cation)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: A small amount of the purified 4-Phenylpiperidin-2-one sample (typically
5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-
de) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals
from the solvent itself.

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically recorded on a 300,
400, or 500 MHz NMR spectrometer. For tH NMR, the spectral width is set to cover the
expected range of proton chemical shifts (e.g., 0-12 ppm). For 13C NMR, a wider spectral width
is used (e.g., 0-220 ppm). Data is acquired and processed using the spectrometer's software,
which includes Fourier transformation of the free induction decay (FID) signal, phase
correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid 4-Phenylpiperidin-2-one
sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.
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Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a
Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the
range of 4000-400 cm~1. A background spectrum of the empty sample compartment is
recorded and automatically subtracted from the sample spectrum to remove contributions from
atmospheric water and carbon dioxide.

Mass Spectrometry

Sample Introduction and lonization: For a volatile compound like 4-Phenylpiperidin-2-one,
gas chromatography-mass spectrometry (GC-MS) with electron ionization (EIl) is a common
method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph,
where it is vaporized and separated from the solvent and any impurities. The separated
compound then enters the mass spectrometer's ion source. In the El source, the sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to
ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the
abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-Phenylpiperidin-2-one.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylpiperidin-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288294+#spectroscopic-data-nmr-ir-ms-of-4-
phenylpiperidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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